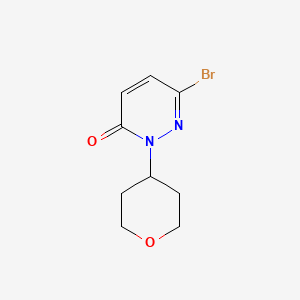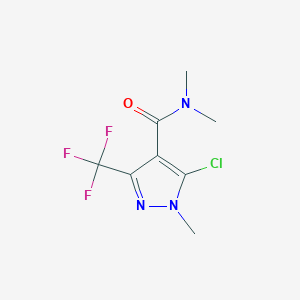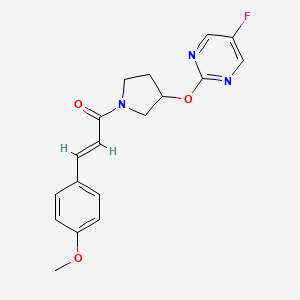
4-(3-Pyridin-3-yl-ureido)benzenesulfonyl chloride hydrogen sulfate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3-Pyridin-3-yl-ureido)benzenesulfonyl chloride hydrogen sulfate is a chemical compound used in scientific research for its potential as a drug target. It is a sulfonamide derivative that has shown promise in inhibiting certain enzymes and proteins involved in disease processes.
科学研究应用
4-(3-Pyridin-3-yl-ureido)benzenesulfonyl chloride hydrogen sulfate has been studied for its potential as a drug target in several disease processes. It has been shown to inhibit the activity of certain enzymes and proteins involved in cancer, inflammation, and other diseases. Research has also focused on its potential as a tool for studying protein-protein interactions and as a chemical probe for identifying new drug targets.
作用机制
The mechanism of action of 4-(3-Pyridin-3-yl-ureido)benzenesulfonyl chloride hydrogen sulfate involves the inhibition of certain enzymes and proteins involved in disease processes. It has been shown to bind to the active site of these enzymes and proteins, preventing their activity and leading to a reduction in disease symptoms. The exact mechanism of action varies depending on the specific target being studied.
Biochemical and Physiological Effects:
Studies have shown that this compound has a variety of biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, reduce inflammation, and modulate the immune system. It has also been found to have potential as a treatment for neurological disorders, such as Alzheimer's disease and Parkinson's disease.
实验室实验的优点和局限性
One advantage of using 4-(3-Pyridin-3-yl-ureido)benzenesulfonyl chloride hydrogen sulfate in lab experiments is its specificity for certain enzymes and proteins. This allows researchers to target specific disease processes and study their effects. However, one limitation of using this compound is its potential toxicity and side effects. Careful dosing and monitoring are necessary to ensure the safety of lab animals and human subjects.
未来方向
Future research on 4-(3-Pyridin-3-yl-ureido)benzenesulfonyl chloride hydrogen sulfate could focus on several areas. One area of interest is the development of new synthetic methods for producing this compound. Another area of research could focus on identifying new drug targets for this compound and studying its effects on these targets. Additionally, research could explore the potential of this compound as a treatment for other diseases, such as autoimmune disorders and infectious diseases. Overall, this compound has shown promise as a tool for scientific research and as a potential drug target for a variety of diseases.
合成方法
The synthesis of 4-(3-Pyridin-3-yl-ureido)benzenesulfonyl chloride hydrogen sulfate involves the reaction of 4-aminobenzenesulfonamide with 3-pyridinecarboxylic acid and thionyl chloride in the presence of dimethylformamide. The resulting product is then treated with hydrogen sulfate to form the final compound. This method has been reported in several scientific journals and has been found to be effective in producing high yields of the desired product.
属性
IUPAC Name |
hydrogen sulfate;4-(pyridin-1-ium-3-ylcarbamoylamino)benzenesulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClN3O3S.H2O4S/c13-20(18,19)11-5-3-9(4-6-11)15-12(17)16-10-2-1-7-14-8-10;1-5(2,3)4/h1-8H,(H2,15,16,17);(H2,1,2,3,4) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYVXGBXEJZCSCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C[NH+]=C1)NC(=O)NC2=CC=C(C=C2)S(=O)(=O)Cl.OS(=O)(=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN3O7S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![4-(3-fluorophenyl)-6-((tetrahydrofuran-2-yl)methyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2791779.png)
![1-(2-Fluorophenyl)-2-[methyl(prop-2-ynyl)amino]ethanol](/img/structure/B2791780.png)
![N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-3-(2-fluorophenyl)propanamide](/img/structure/B2791782.png)
![2-[5-(4-benzylpiperazin-1-yl)sulfonylpyridin-2-yl]sulfanyl-N-(1-cyanocyclopentyl)acetamide](/img/structure/B2791784.png)
![3-(4-chlorobenzyl)-1-methyl-7-phenyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2791788.png)


![ethyl 2-(1,3-dimethyl-1H-pyrazole-5-carboxamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2791792.png)
![N-(1,3-benzodioxol-5-ylmethyl)-4-[6-({2-[(3-methoxyphenyl)amino]-2-oxoethyl}thio)-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]butanamide](/img/structure/B2791793.png)
![2-[[2-[(1-cyanocyclopentyl)amino]-2-oxoethyl]-methylamino]-N-(3-methoxyphenyl)acetamide](/img/structure/B2791794.png)
![2-([1,2,4]triazolo[4,3-a]quinolin-1-ylthio)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2791797.png)